1-(1-Benzoyl-4-piperidinyl)azepane
CAS No.:
Cat. No.: VC0641943
Molecular Formula: C18H26N2O
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H26N2O |
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Molecular Weight | 286.4 g/mol |
IUPAC Name | [4-(azepan-1-yl)piperidin-1-yl]-phenylmethanone |
Standard InChI | InChI=1S/C18H26N2O/c21-18(16-8-4-3-5-9-16)20-14-10-17(11-15-20)19-12-6-1-2-7-13-19/h3-5,8-9,17H,1-2,6-7,10-15H2 |
Standard InChI Key | ZCCHWMPGRXSXGS-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Canonical SMILES | C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Identification
Molecular Structure and Composition
1-(1-Benzoyl-4-piperidinyl)azepane features a complex structure containing two nitrogen-containing heterocycles: a piperidine ring and an azepane (seven-membered) ring connected at the 4-position of the piperidine. A benzoyl group is attached to the nitrogen of the piperidine ring. This structure bears significant similarity to 1-Benzoyl-2-(piperidin-4-yl)azepane (CID 53590296), which differs in the connection point between the heterocyclic rings .
The closest structurally characterized analog in the available research is 1-Benzoyl-2-(piperidin-4-yl)azepane, which has a molecular formula of C₁₈H₂₆N₂O and a molecular weight of 286.4 g/mol . By comparison, our target compound would likely have similar physical properties given the identical atomic composition but different connectivity.
Identifier Type | Expected Format |
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IUPAC Name | 1-(1-Benzoyl-4-piperidinyl)azepane |
Molecular Formula | C₁₈H₂₆N₂O |
Structure Class | Benzoylated piperidine-azepane conjugate |
Chemical Family | Heterocyclic amine derivatives |
The compound belongs to the broader chemical class of azepane derivatives, which have been explored for various biological applications including protein kinase inhibition .
Structural Analogs and Relationships
The compound is structurally related to several classes of heterocyclic compounds found in pharmaceutical research. In particular, it shares structural elements with:
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Azepane derivatives studied as protein kinase B (PKB-α) inhibitors, where azepane rings serve as core structures for multiple bioactive compounds .
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Fentanyl-related compounds, where similar heterocyclic systems have been investigated for potential analgesic properties. Specifically, 4-(propananilido)perhydroazepines have been synthesized and evaluated as potential analgesic agents .
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The combination of piperidine and azepane (perhydroazepine) ring systems represents a structural motif found in various bioactive compounds, though with varying substitution patterns .
Synthesis and Chemical Properties
The compound would likely contain basic nitrogen atoms that could serve as hydrogen bond acceptors, while the carbonyl group of the benzoyl moiety could function as both hydrogen bond acceptor and participate in polar interactions.
Chemical Reactivity
Based on its structure, 1-(1-Benzoyl-4-piperidinyl)azepane would be expected to exhibit:
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Basic properties due to the nitrogen atoms in both heterocyclic rings, allowing for protonation under acidic conditions.
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Reactivity at the carbonyl group of the benzoyl moiety, which could undergo nucleophilic additions or reductions.
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Potential for N-dealkylation reactions, particularly at the benzoyl group, under appropriate conditions.
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Metabolic transformations similar to other piperidine-containing compounds, potentially including N-dealkylation, hydroxylation, and oxidation at various positions .
Pharmacological Relevance and Biological Activities
Structure-Activity Relationships
The combination of piperidine and azepane ring systems represents a structural motif with potential pharmacological significance. Research on related compounds indicates:
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Azepane derivatives have been studied as protein kinase inhibitors, with some compounds showing nanomolar activity against protein kinase B (PKB-α) . For example, compounds containing azepane cores linked to aromatic groups have demonstrated IC₅₀ values as low as 4-5 nM against PKB-α .
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Modifications to the standard piperidine ring in analgesic compounds through ring expansion (to azepane) or contraction have produced compounds with significant analgesic activity, albeit with reduced potency compared to piperidine analogs .
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The specific arrangement of heterocyclic rings can dramatically influence biological activity. For compounds containing perhydroazepine (azepane) rings, the most active analgesic compounds were those with N-phenethyl substituents, which showed approximately 150- to 200-fold less potency than corresponding piperidine analogs .
Current Research and Applications
Relevant Research Directions
Research on compounds structurally related to 1-(1-Benzoyl-4-piperidinyl)azepane has focused on several key areas:
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Structure-based optimization of azepane derivatives as protein kinase inhibitors, with particular attention to plasma stability and binding interactions. This research has included co-crystallization studies with protein targets to understand binding modes and improve selectivity .
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Exploration of ring-modified analogs of known analgesic compounds, including those where piperidine rings have been replaced by azepane (perhydroazepine) systems. These modifications have generally reduced potency but may offer other pharmacological advantages .
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Development of synthetic methodologies for the construction and functionalization of azepane and piperidine ring systems, providing potential routes to diverse libraries of related compounds .
Synthetic Applications and Methodologies
The synthesis of compounds containing both piperidine and azepane motifs has benefited from several advances in synthetic methodology:
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Application of Wittig reactions, Darzens condensations, and other carbon-carbon bond-forming reactions to modify piperidine-based scaffolds .
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Development of stereoselective and regioselective methods for the synthesis of azepane derivatives, allowing for control over the stereochemistry of substituted positions .
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Exploration of various linking strategies between heterocyclic systems, including direct C-N bonds, amide linkages, and other functional group connections .
These methodological advances provide potential synthetic routes to 1-(1-Benzoyl-4-piperidinyl)azepane and related structural analogs with controlled stereochemistry.
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